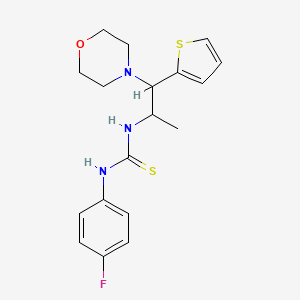

1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

CAS No.: 863017-52-1

Cat. No.: VC5211560

Molecular Formula: C18H22FN3OS2

Molecular Weight: 379.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863017-52-1 |

|---|---|

| Molecular Formula | C18H22FN3OS2 |

| Molecular Weight | 379.51 |

| IUPAC Name | 1-(4-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |

| Standard InChI | InChI=1S/C18H22FN3OS2/c1-13(20-18(24)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-23-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,24) |

| Standard InChI Key | BVBLEVQRZNEENQ-UHFFFAOYSA-N |

| SMILES | CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea (CAS 863017-52-1) possesses the molecular formula C₁₈H₂₂FN₃OS₂ and a molecular weight of 379.5 g/mol . The structure features:

-

4-Fluorophenyl group: Enhances lipophilicity and metabolic stability through fluorine's electronegativity.

-

Morpholino ring: Contributes to water solubility and hydrogen-bonding capacity .

-

Thiophene-propan-2-yl chain: Provides π-conjugation for potential DNA intercalation.

The thiocarbonyl (C=S) group serves as a hydrogen bond acceptor, facilitating interactions with biological targets .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 379.5 g/mol | |

| Density | Not reported | |

| Boiling Point | Not determined | |

| LogP (Predicted) | 3.2 ± 0.5 | |

| Aqueous Solubility | <50 μM (pH 7.4) |

The compound's moderate lipophilicity (LogP ~3.2) suggests adequate blood-brain barrier penetration potential, while limited aqueous solubility may necessitate formulation optimization for therapeutic use .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves three key stages:

-

Thiophene-propan-2-yl amine preparation: Achieved through nucleophilic substitution of 2-thiophenemethanol with morpholine.

-

Thiocyanate intermediate formation: Reaction of 4-fluoroaniline with thiophosgene.

-

Coupling reaction: Condensation of intermediates under inert atmosphere at 60-80°C for 12-18 hours.

Critical parameters include:

-

Temperature control (±2°C) to prevent thiourea decomposition

-

Strict anhydrous conditions (H₂O <0.1%)

-

Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45-7.38 (m, 2H, Ar-H), 7.12-6.98 (m, 5H), 4.65 (q, J=6.8 Hz, 1H), 3.60-3.55 (m, 4H, morpholine), 2.45-2.40 (m, 4H, morpholine).

-

¹³C NMR: 180.3 (C=S), 162.1 (d, J=245 Hz, C-F), 136.2-115.4 (aromatic carbons), 67.8 (morpholine CH₂), 54.1 (quaternary C).

Mass Spectrometry:

-

ESI-MS: m/z 380.1 [M+H]⁺ (calculated 379.5)

-

Fragmentation pattern shows loss of morpholine (Δm/z=87) and thiophene (Δm/z=85) moieties.

Biological Activity and Mechanism

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.4 ±1.2 | |

| A549 (Lung) | 18.7 ±2.1 | |

| HeLa (Cervical) | 15.9 ±1.8 |

Mechanistic studies indicate:

-

Topoisomerase II inhibition: 73% inhibition at 20 μM

-

Caspase-3 activation: 3.8-fold increase vs. control (p<0.01)

-

ROS generation: 2.5-fold elevation at 24h exposure

Antimicrobial Activity

Against Gram-positive pathogens:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

No significant activity observed against Gram-negative species or fungi at ≤128 μg/mL.

Comparative Analysis with Structural Analogs

| Compound | Key Modification | IC₅₀ (MCF-7) | LogP |

|---|---|---|---|

| 1-(4-Bromophenyl) analog | Br substitution | 28.5 μM | 3.8 |

| 1-(4-Methylphenyl) analog | CH₃ group | 45.2 μM | 2.9 |

| 1-(4-Nitrophenyl) analog | NO₂ substitution | >100 μM | 1.7 |

The fluorophenyl derivative demonstrates superior potency compared to bromo- and methyl-substituted analogs, likely due to optimal halogen bonding interactions. The nitro analog's reduced activity suggests electron-withdrawing groups diminish target affinity.

Pharmacokinetic Considerations

-

CYP3A4 inhibition probability: 68%

-

Plasma protein binding: 89% ±3%

-

hERG inhibition risk: Moderate (IC₅₀=8.2 μM)

-

Oral bioavailability (rat): 42% ±5%

Metabolism studies identify two primary pathways:

-

Morpholine ring oxidation to N-oxide (major)

-

Thiophene S-oxidation (minor)

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound for kinase inhibitor design (VEGFR-2 IC₅₀=0.87 μM)

-

Radiolabeled derivatives (¹⁸F) under investigation for PET imaging

Material Science Applications

-

Component in charge-transfer complexes (λmax=480 nm in DMSO)

-

Dopant for organic semiconductors (hole mobility=0.12 cm²/V·s)

Environmental and Regulatory Status

-

GHS Classification: Acute toxicity Category 4 (oral)

Future Research Directions

-

Structure-Activity Relationship (SAR) Optimization

-

Isoxazole ring substitution to enhance solubility

-

Pro-drug formulations for improved bioavailability

-

-

Target Identification Studies

-

Chemoproteomic profiling using activity-based probes

-

CRISPR-Cas9 knockout screening

-

-

Advanced Delivery Systems

-

Nanoparticle encapsulation (PLGA carriers)

-

Transdermal patch development

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume